7-Bromo-4,6-dichloro-2-(trifluoromethyl)quinazoline
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Overview
Description
7-Bromo-4,6-dichloro-2-(trifluoromethyl)quinazoline is a chemical compound with the molecular formula C9H2BrCl2F3N2 and a molecular weight of 345.93 g/mol . This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4,6-dichloro-2-(trifluoromethyl)quinazoline typically involves the halogenation of quinazoline derivatives. One common method includes the bromination and chlorination of 2-(trifluoromethyl)quinazoline under controlled conditions . The reaction conditions often require the use of halogenating agents such as bromine and chlorine in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4,6-dichloro-2-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
7-Bromo-4,6-dichloro-2-(trifluoromethyl)quinazoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Bromo-4,6-dichloro-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-2-(trifluoromethyl)quinoline
- 4,7-Dichloro-2-(trifluoromethyl)quinoline
- 7-Bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline
Uniqueness
7-Bromo-4,6-dichloro-2-(trifluoromethyl)quinazoline is unique due to its specific halogenation pattern and trifluoromethyl group, which confer distinct chemical and biological properties . These features make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H2BrCl2F3N2 |
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Molecular Weight |
345.93 g/mol |
IUPAC Name |
7-bromo-4,6-dichloro-2-(trifluoromethyl)quinazoline |
InChI |
InChI=1S/C9H2BrCl2F3N2/c10-4-2-6-3(1-5(4)11)7(12)17-8(16-6)9(13,14)15/h1-2H |
InChI Key |
GLAYUANHGPSQNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Br)N=C(N=C2Cl)C(F)(F)F |
Origin of Product |
United States |
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